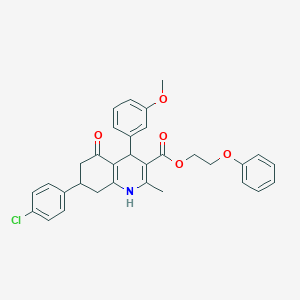

2-Phenoxyethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name |

2-phenoxyethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30ClNO5/c1-20-29(32(36)39-16-15-38-25-8-4-3-5-9-25)30(22-7-6-10-26(17-22)37-2)31-27(34-20)18-23(19-28(31)35)21-11-13-24(33)14-12-21/h3-14,17,23,30,34H,15-16,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZGDJMSXMOPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC)C(=O)OCCOC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include phenoxyethyl derivatives, chlorophenyl compounds, and methoxyphenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds with a similar quinoline core structure.

Phenoxyethyl Derivatives: Compounds containing the phenoxyethyl group.

Chlorophenyl Derivatives: Compounds with a chlorophenyl group.

Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group.

Uniqueness

What sets 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

The compound 2-Phenoxyethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant and anticancer activities, as well as its mechanisms of action.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage.

- DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against the DPPH radical. The IC50 value was found to be comparable to established antioxidants like Vitamin C and Butylated Hydroxy Toluene (BHT) .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against HeLa cancer cells. The IC50 for the compound was reported to be 4.38 μg/ml, which is significantly lower than that of Doxorubicin (13.3 μg/ml), indicating a strong potential for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.

Data Tables

| Biological Activity | IC50 Value (μg/ml) | Comparison |

|---|---|---|

| DPPH Radical Scavenging | 10.59 | Comparable to BHT (11.2) and Vitamin C (12.9) |

| Anticancer (HeLa Cells) | 4.38 | More effective than Doxorubicin (13.3) |

Case Study 1: Antioxidant Efficacy

In a controlled study evaluating various fractions from Chlorella vulgaris extracts under copper stress conditions, it was found that fractions containing similar structural motifs to the target compound exhibited over 50% antioxidant activity against DPPH radicals . This suggests a potential for developing derivatives based on this structural framework.

Case Study 2: Anticancer Properties

A study focused on the cytotoxicity of hexahydroquinoline derivatives revealed that those with substituents similar to those in our compound showed promising results against multiple cancer cell lines, reinforcing the idea that structural variations can significantly impact biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.